6,8-dibromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one
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Description
6,8-dibromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H17Br2NO5S and its molecular weight is 555.24. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Several derivatives of 2H-chromen-2-one, including thiazolidine-2,4-dione derivatives, have been synthesized and evaluated for their antitumor activity. Studies have shown that these compounds exhibit moderate to good activity against various cancer cell lines such as A549, BGC-823, HCT116, and MDA-MB-453. For example, 2-(2-fluorophenyl)-1H-thieno[2,3-c]chromen-4(2H)-one and 2-(3,4-dimethoxyphenyl)-1H-thieno[2,3-c]chromen-4(2H)-one demonstrated significant antitumor effects compared to reference drugs (Yu et al., 2017).
Antimicrobial Activity
Thiazolidinone derivatives of 2H-chromen-2-one have been synthesized and found to possess antimicrobial activity. For instance, compounds synthesized from 7-[4-(4-amino-phenylamino)-6-dimethylamino-[1,3,5]triazin-2-yloxy]-4-methyl-chromen-2-one showed effective antimicrobial action against various bacteria and fungi (Patel, Kumari, & Patel, 2012).
Antibacterial and Antioxidant Properties
Compounds synthesized from 4-hydroxy coumarin, including derivatives of 2H-chromen-2-one, have shown significant antibacterial and antioxidant activities. Specific derivatives exhibited notable antibacterial action against Escherichia coli and Pseudomonas Aeruginosa, along with varying degrees of antioxidant activities (Al-ayed, 2011).
Antimycobacterial Activity
Polyfunctionalized derivatives of 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one have been synthesized and demonstrated antimycobacterial activity. These compounds were effective against the M. tuberculosis H37Rv strain, with minimum inhibitory concentration values indicating their potential as antimycobacterial agents (Nural, 2018).
Anticancer Agents
Novel 2H-chromene derivatives, including thiazolidine-2,4-dione, rhodanine, or hydantoin moieties, have been designed and synthesized as potential anticancer agents. These compounds showed growth inhibition activity against various cancer cell lines, with certain derivatives demonstrating cytotoxicity comparable to standard anticancer agents (Azizmohammadi et al., 2013).
Properties
IUPAC Name |
6,8-dibromo-3-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br2NO5S/c1-27-13-3-4-17(28-2)14(10-13)20-24(5-6-30-20)19(25)15-8-11-7-12(22)9-16(23)18(11)29-21(15)26/h3-4,7-10,20H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWPFKZDBPMNAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2N(CCS2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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